IC87201

説明

特性

IUPAC Name |

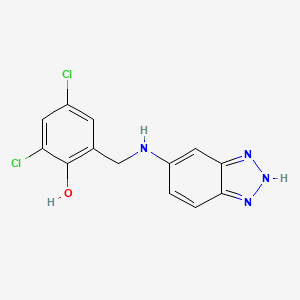

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVTUCLCBXQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IC87201

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC87201 is a small molecule that has been investigated for its potential therapeutic effects in neurological disorders, particularly those associated with N-methyl-D-aspartate receptor (NMDAR) overactivation and subsequent excitotoxicity.[1][2] Unlike direct NMDAR antagonists, which can have significant side effects, this compound was developed to target downstream signaling pathways.[1][2] This guide provides a comprehensive overview of the proposed mechanism of action of this compound, the supporting experimental evidence, and the controversy surrounding its direct molecular interactions.

Proposed Mechanism of Action: Disruption of the PSD-95/nNOS Complex

The primary proposed mechanism of action for this compound is the disruption of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDARs. This triggers a large influx of calcium ions (Ca2+), which in turn activates nNOS that is localized to the NMDAR complex via PSD-95. The resulting overproduction of nitric oxide (NO) contributes to neuronal damage and death.

This compound is suggested to allosterically bind to the β-finger of the nNOS PDZ domain, thereby inhibiting its interaction with the PDZ domain of PSD-95.[1] By uncoupling nNOS from the NMDAR complex, this compound is believed to prevent the excessive, excitotoxic production of NO without affecting the basal physiological activity of nNOS or the ion channel function of the NMDAR.[1][2] This targeted approach aims to offer neuroprotection with a potentially better side-effect profile than direct NMDAR antagonists.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PSD-95/nNOS Interaction) | 31 µM | In vitro assay | [3] |

| EC50 (PSD-95/nNOS Interaction) | 23.9 µM | AlphaScreen assay | [3] |

| IC50 (NMDA-induced cGMP production) | 2.7 µM | Primary hippocampal neurons | [1] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound in preventing NMDAR-mediated excitotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound are outlined below.

Co-Immunoprecipitation (Co-IP) to Detect PSD-95/nNOS Interaction

This assay is used to determine if PSD-95 and nNOS interact within a cellular or tissue lysate.

Experimental Workflow:

Caption: A typical workflow for a co-immunoprecipitation experiment.

Protocol Details:

-

Lysate Preparation: Tissues (e.g., brain regions) or cells are lysed in a buffer containing detergents (e.g., 1% NP-40) and protease inhibitors to solubilize proteins while maintaining protein-protein interactions.[4]

-

Pre-clearing: The lysate is incubated with non-specific IgG and Protein A/G beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-PSD-95) to form an antibody-antigen complex.[4] This incubation is typically performed for several hours at 4°C.

-

Complex Capture: Protein A/G beads are added to the lysate to bind the antibody-antigen complex, thus immobilizing it.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting "prey" protein (e.g., anti-nNOS).[4] A reduced band for nNOS in the presence of this compound would suggest that the compound disrupts the PSD-95/nNOS interaction.

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In the context of this compound, this technique has been used to assess its direct binding to PDZ domains.

Protocol Details:

-

Reagents: A fluorescently labeled peptide derived from a known PDZ-binding partner (the tracer) and the purified PDZ domain of interest (e.g., nNOS-PDZ or PSD-95-PDZ2).

-

Assay Setup: The assay is typically performed in a 384-well plate.[5] A fixed concentration of the tracer is mixed with increasing concentrations of the PDZ domain to determine the binding affinity. For inhibition studies, a fixed concentration of tracer and PDZ domain are incubated with varying concentrations of the inhibitor (this compound).

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[5]

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The change in polarization is proportional to the fraction of the tracer that is bound to the larger protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Details:

-

Sample Preparation: The purified protein (e.g., extended nNOS-PDZ) is placed in the sample cell of the calorimeter, and the small molecule (this compound) is loaded into the injection syringe.[6][7] It is crucial that both the protein and the ligand are in identical, degassed buffer to minimize heats of dilution.[6][7]

-

Titration: A series of small injections of the ligand are made into the protein solution.

-

Data Acquisition: The heat released or absorbed after each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Controversy and Alternative Interpretations

While initial studies supported the direct disruption of the PSD-95/nNOS interaction by this compound, subsequent research using biophysical techniques has challenged this mechanism. Studies employing fluorescence polarization and isothermal titration calorimetry have reported no direct binding of this compound to the extended nNOS-PDZ domain or to the PSD-95 PDZ domains. Furthermore, these studies did not observe inhibition of the nNOS-PDZ/PSD-95-PDZ interaction by this compound.

It has been suggested that the initial findings from fluorescence-based assays might have been influenced by artefactual signals, as this compound has been shown to produce a high degree of fluorescence-based artifacts when using certain fluorescent probes.[1] Therefore, while the in vivo and cellular effects of this compound in mitigating excitotoxicity are documented, its precise molecular mechanism of action remains a subject of debate. It is possible that this compound acts on other components of the NMDAR signaling complex or through an indirect mechanism that affects the PSD-95/nNOS system.

Conclusion

This compound is a compound with demonstrated neuroprotective effects in cellular and animal models of excitotoxicity. The initially proposed and widely cited mechanism of action involves the direct disruption of the PSD-95/nNOS protein-protein interaction. However, this has been contested by biophysical studies that failed to show direct binding or inhibition. For researchers in drug development, this highlights the importance of utilizing multiple, orthogonal assays to validate the mechanism of action of a compound. Further investigation is required to fully elucidate the molecular target and the precise mechanism by which this compound exerts its neuroprotective effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biologymedjournal.com [biologymedjournal.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]

IC87201: A Technical Guide to a Novel PSD-95/nNOS Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a critical component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in a variety of neuropathological conditions. By uncoupling nNOS from the NMDAR complex, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of excessive nitric oxide (NO) production, such as excitotoxicity, without directly blocking NMDAR activity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, serving as a resource for researchers in neuroscience and drug development.

Introduction

Overactivation of the NMDA receptor is a key contributor to neuronal damage in various neurological disorders, including stroke, neuropathic pain, and neurodegenerative diseases.[1][2][3] This overactivation leads to an excessive influx of calcium ions, which in turn activates nNOS.[4] The scaffolding protein PSD-95 tethers nNOS in close proximity to the NMDA receptor, facilitating a rapid and robust production of NO upon receptor activation.[4][5] While NO is an important signaling molecule, its overproduction is neurotoxic.[5]

This compound emerges as a promising therapeutic agent by specifically targeting the interaction between PSD-95 and nNOS.[6] This targeted approach avoids the adverse side effects associated with direct NMDAR antagonists, which can interfere with normal synaptic function.[7][8] This document details the biochemical and pharmacological profile of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the PSD-95/nNOS interaction.[9] It is proposed to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with the PDZ domains of PSD-95.[9][10] This disruption selectively inhibits NMDAR-dependent NO and subsequent cGMP formation.[9] It is important to note that some studies using biophysical methods like fluorescence polarization and isothermal titration calorimetry have raised questions about the direct binding of this compound to the nNOS-PDZ domain under their experimental conditions, suggesting the mechanism of action might be more complex or that the compound could interact with other parts of the nNOS protein or other proteins influencing the nNOS/PSD-95 system.[10][11]

However, functional cellular assays consistently demonstrate its ability to suppress NMDA-stimulated cGMP production, a downstream marker of NO signaling.[6][8][9] This indicates that, irrespective of the precise binding site, this compound effectively uncouples nNOS from the excitotoxic signaling cascade initiated by NMDAR overactivation.

Signaling Pathway

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Model System | Endpoint | IC50 / EC50 | Reference |

| PSD-95/nNOS Interaction | AlphaScreen with purified proteins | Inhibition of binding | EC50: 23.94 µM | [1] |

| cGMP Production | Primary hippocampal neurons (DIV 14-21) | NMDA-induced cGMP reduction | IC50: 2.7 µM | [9] |

| cGMP Production | Cultured hippocampal neurons | Suppression of NMDA-stimulated cGMP | 20 µM (Significant suppression) | [8][9] |

| Neurite Outgrowth | Cultured neurons | Attenuation of NMDA/glycine-induced decrease | 10 and 100 nM | [9] |

| Neuronal Branching | Cultured neurons | Increase in number of branches | 10-30 µM | [9] |

| Probe-PDZ Interaction | In vitro binding assay | Inhibition of probe binding to PDZ1, PDZ2, PDZ3 of PSD-95 or nNOS-PDZ | No inhibition (500-1800 µM) | [9] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Condition | Route of Administration | Effective Dose | Endpoint | Reference |

| Mouse | NMDA-induced thermal hyperalgesia | i.p. | 1 mg/kg | Treatment of hyperalgesia | [9] |

| Mouse | Paclitaxel-induced neuropathic pain | i.p. | ED50: 2.47 mg/kg | Suppression of mechanical and cold allodynia | [1] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | i.p. | 10 mg/kg | Amelioration of heart rate variability | [7] |

| Rat | MCAO | i.p. | 10 mg/kg | Attenuation of post-stroke injuries and memory impairment | [3][12] |

| Mouse | Tail Suspension & Forced Swim Tests | i.p. | 0.01-2 mg/kg | Antidepressant-like effects | [13][14] |

| Rat | Morphine-induced Conditioned Place Preference | i.p. | 10 mg/kg | Blockade of morphine reward | [6] |

| Rat | Spatial and Source Memory | i.p. | 1, 4, and 10 mg/kg | No impairment in memory | [8][9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Assays

This assay is used to quantify the disruption of the PSD-95 and nNOS protein interaction in the presence of inhibitors.

-

Proteins: Purified PSD-95 and nNOS proteins are used.

-

Principle: Donor and acceptor beads are conjugated to the respective proteins. When the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors that disrupt the interaction cause a decrease in the signal.

-

Procedure:

-

Incubate purified PSD-95 and nNOS proteins with varying concentrations of this compound.

-

Add donor and acceptor beads.

-

Incubate to allow for bead-protein binding and protein-protein interaction.

-

Read the signal on a compatible plate reader.

-

Calculate EC50 values based on the dose-response curve.[1]

-

This assay measures the functional consequence of inhibiting the PSD-95/nNOS interaction by quantifying a downstream signaling molecule.

-

Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).[9]

-

Procedure:

-

Pre-incubate cultured neurons with this compound or vehicle.

-

Stimulate the neurons with NMDA to induce NO production.

-

Lyse the cells and measure intracellular cGMP levels using a commercially available enzyme immunoassay (EIA) kit.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[8][9]

-

In Vivo Models

This is a widely used model to induce focal cerebral ischemia (stroke).

-

Procedure:

-

Anesthetize adult male rats.

-

Induce transient brain ischemia using the intraluminal filament technique to occlude the middle cerebral artery for a defined period (e.g., one hour).[7][12]

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle after the ischemic period.[7][12]

-

Evaluate outcomes at specified time points, which can include:

-

Neurological Deficit Scoring: Assess motor and sensory deficits.[7][12]

-

Heart Rate Variability (HRV) Analysis: Record ECG to assess autonomic function.[7][15]

-

Histological Analysis: Perfuse the brain and perform stereological analysis to quantify infarct volume and neuronal cell death.[3][12]

-

Behavioral Tests: Conduct tests such as the passive avoidance test to assess memory function.[3][12]

-

-

-

Vehicle: A common vehicle for this compound consists of 3% DMSO, with the remainder being a mixture of emulphor, ethanol, and 0.9% NaCl (e.g., in a 1:1:18 ratio).[8][9]

-

Administration: this compound is typically administered via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.[8][9]

Experimental Workflow Diagram

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders characterized by NMDAR-mediated excitotoxicity. Its mechanism of selectively uncoupling nNOS from PSD-95 offers a more refined approach compared to broad-spectrum NMDAR antagonists, potentially leading to a better safety profile. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and similar compounds. Future investigations should aim to further elucidate the precise molecular interactions of this compound and expand its evaluation in a wider range of preclinical disease models.

References

- 1. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]

- 4. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biologymedjournal.com [biologymedjournal.com]

- 8. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

the discovery and development of IC87201

An In-depth Technical Guide to the Discovery and Preclinical Development of IC87201

Abstract

This compound is a novel small molecule inhibitor targeting the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] This interaction is a critical component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By allosterically binding to the β-finger of the nNOS-PDZ domain, this compound effectively uncouples nNOS from the NMDA receptor complex, thereby reducing excessive nitric oxide (NO) production without directly antagonizing the NMDA receptor itself.[1][3] This mechanism of action represents a targeted approach to neuroprotection, aiming to mitigate the detrimental effects of excitotoxicity while preserving the physiological functions of the NMDA receptor. This guide provides a comprehensive overview of the discovery rationale, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic application in ischemic stroke.

Discovery and Rationale

The discovery of this compound was driven by the need for a more targeted approach to neuroprotection in conditions such as ischemic stroke.[4] Overactivation of NMDA receptors is a key event in the ischemic cascade, leading to excessive calcium influx and subsequent activation of nNOS.[4] The resulting overproduction of NO contributes significantly to neuronal death.[3] While direct NMDA receptor antagonists have been explored, they are often associated with significant side effects due to the crucial role of these receptors in normal synaptic transmission.[5]

The strategy, therefore, shifted to disrupting the downstream signaling pathways of the NMDA receptor.[4] this compound was identified as a de novo small molecule that selectively inhibits the interaction between PSD-95 and nNOS.[4][6] PSD-95 acts as a scaffolding protein, linking nNOS to the NMDA receptor complex.[3] By disrupting this linkage, this compound prevents the targeted production of NO in response to NMDA receptor overactivation, offering a more refined therapeutic intervention.[4]

Mechanism of Action

This compound functions as an allosteric inhibitor of the PSD-95-nNOS protein-protein interaction.[1] It specifically binds to the β-finger of the nNOS-PDZ domain, a site distinct from the canonical ligand-binding pocket.[1] This binding induces a conformational change that prevents the interaction between the nNOS-PDZ domain and the corresponding PDZ domain of PSD-95.[1][3] Consequently, this compound suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling, without affecting the catalytic activity of nNOS or the postsynaptic currents of the NMDA receptor.[1][6]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.

Preclinical Development

The preclinical development of this compound has primarily focused on its neuroprotective effects in models of ischemic stroke and its potential for treating other neurological conditions.

In Vitro Studies

In vitro assays were crucial in elucidating the mechanism and potency of this compound.

| Parameter | Value | Cell Type | Assay |

| IC₅₀ | 2.7 µM | Primary Hippocampal Neurons | NMDA-induced cGMP production |

Table 1: In Vitro Potency of this compound [1]

In Vivo Studies

In vivo studies have been conducted in various animal models to assess the efficacy and safety profile of this compound.

| Animal Model | Dosing | Key Findings |

| Mouse Model of NMDA-induced Thermal Hyperalgesia | 1 mg/kg, i.p. | Effective in treating hyperalgesia; peak plasma level of 55 ng/mL (0.2 µM). |

| Rat Model of Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, i.p. | Significantly recovered neurobehavioral and memory impairments; more potent than DXM. |

| Rat Memory Models | 1, 4, and 10 mg/kg, i.p. | No impairment in spatial working memory or source memory. |

Table 2: Summary of In Vivo Efficacy of this compound [1][6]

Clinical Development

As of the current date, there is no publicly available information regarding the progression of this compound into clinical trials. The development status beyond preclinical studies is unknown.

Experimental Protocols

NMDA-induced cGMP Production Assay (in vitro)

This assay measures the ability of this compound to inhibit the downstream signaling of NMDA receptor activation.

-

Cell Culture : Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).

-

Compound Incubation : Neurons are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

NMDA Stimulation : Cells are stimulated with NMDA to activate the NMDA receptors.

-

cGMP Measurement : Intracellular cGMP levels are measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis : The concentration of this compound that inhibits 50% of the NMDA-induced cGMP production (IC₅₀) is calculated.[1]

Middle Cerebral Artery Occlusion (MCAO) Model (in vivo)

This model is used to simulate ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.[2][6]

-

Animal Preparation : Adult male rats are anesthetized.

-

Surgical Procedure : The middle cerebral artery is occluded for a defined period (e.g., 1 hour) using an intraluminal filament to induce focal cerebral ischemia.

-

Drug Administration : this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally after the ischemic period.[2][3]

-

Reperfusion : The filament is withdrawn to allow for reperfusion of the artery.

-

Behavioral and Histological Assessment : Over a period of several days, neurobehavioral scores are evaluated. Subsequently, brain tissue is analyzed to determine the infarct volume and assess neuronal death.[6]

Preclinical Evaluation Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising, targeted approach for neuroprotection in ischemic stroke and potentially other neurological disorders characterized by excitotoxicity. Its unique mechanism of uncoupling nNOS from the NMDA receptor complex allows for the mitigation of downstream damaging effects without the adverse effects associated with direct NMDA receptor antagonism. The robust preclinical data demonstrates its potential efficacy. However, the lack of publicly available information on its progression to clinical trials leaves its future therapeutic application uncertain. Further investigation into its clinical safety and efficacy is warranted.

References

- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biologymedjournal.com [biologymedjournal.com]

Foundational Research on IC87201 and its Role in Mitigating Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key contributor to the pathophysiology of numerous neurological disorders, including ischemic stroke and traumatic brain injury. A central player in excitotoxic cascades is the N-methyl-D-aspartate receptor (NMDAR), whose overactivation leads to a massive influx of calcium ions and subsequent activation of downstream neurotoxic signaling pathways. One critical pathway involves the interaction between the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), which facilitates the production of nitric oxide (NO), a potent neurotoxic mediator. IC87201 has emerged as a small molecule inhibitor targeting this interaction, offering a promising therapeutic strategy to uncouple NMDAR activity from downstream neurotoxic signaling. This technical guide provides an in-depth overview of the foundational research on this compound, its proposed mechanism of action, and its effects on excitotoxicity, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule that has been identified as an inhibitor of the protein-protein interaction between PSD-95 and nNOS.[1][2] By disrupting this interaction, this compound aims to mitigate the neurotoxic consequences of NMDAR overactivation without directly blocking the receptor's ion channel activity, which is crucial for normal synaptic function.[1] This targeted approach represents a significant advancement over traditional NMDAR antagonists, which are often associated with severe side effects that have limited their clinical utility.[1]

Mechanism of Action and the Scientific Debate

The initially proposed mechanism of action for this compound involves its allosteric inhibition of the PSD-95/nNOS interaction. It is thought to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with PSD-95. This disruption selectively attenuates the NMDAR-dependent production of NO and cyclic guanosine monophosphate (cGMP) without affecting the basal catalytic activity of nNOS.

However, it is crucial to acknowledge a significant point of debate within the scientific community regarding the direct molecular mechanism of this compound. Some biochemical and biophysical studies have challenged the initial hypothesis, presenting evidence that this compound may not directly bind to the extended nNOS-PDZ domain or inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[3][4] These findings suggest that the observed neuroprotective effects of this compound in cellular and animal models might be mediated by interactions with other parts of the nNOS protein or through engagement with other signaling pathways that indirectly affect the nNOS/PSD-95 complex.[3]

Despite the ongoing discussion about its precise binding site, the functional outcome of this compound administration in models of excitotoxicity is consistently reported as the suppression of NMDAR-dependent NO production and subsequent neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (cGMP production) | 2.7 µM | Primary hippocampal neurons (DIV 14-21), NMDA-stimulated | |

| Effective Concentration | 10 and 100 nM | Attenuation of NMDA/glycine-induced decreases in neurite outgrowth | |

| Effective Concentration | 20 µM | Suppression of NMDA-stimulated cGMP formation in cultured hippocampal neurons |

Table 2: In Vivo Dosing and Administration of this compound

| Species | Dose Range | Route of Administration | Model | Reference |

| Mouse | 1, 4, and 10 mg/kg | Intraperitoneal (i.p.) | NMDA-induced thermal hyperalgesia | |

| Rat | 10 mg/kg | Intraperitoneal (i.p.) | Middle Cerebral Artery Occlusion (MCAO) | [3] |

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is widely used to mimic focal cerebral ischemia, a common cause of stroke in humans.

Objective: To induce a transient focal cerebral ischemia to study the neuroprotective effects of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Heating pad and rectal probe for temperature monitoring

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicon-coated tip

-

This compound solution and vehicle control

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

A loose ligature is placed around the origin of the ECA.

-

Gently insert the silicon-coated nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60-90 minutes.

-

After the occlusion period, carefully withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time point (e.g., at the onset of reperfusion).

-

Monitor the animals for neurological deficits using a standardized scoring system (e.g., Bederson's scale) at various time points post-surgery.

-

At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume analysis (e.g., TTC staining).

cGMP Formation Assay in Primary Neuronal Cultures

This assay is used to quantify the production of cGMP, a downstream marker of NO signaling, in response to NMDA stimulation and to assess the inhibitory effect of this compound.

Objective: To measure the effect of this compound on NMDA-induced cGMP production in cultured neurons.

Materials:

-

Primary hippocampal or cortical neuron cultures

-

Neurobasal medium and supplements

-

NMDA

-

This compound

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Plate primary neurons at an appropriate density and culture for 14-21 days in vitro (DIV).

-

Pre-incubate the neuronal cultures with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Stimulate the neurons with a specific concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 2-5 minutes).

-

Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Quantify the cGMP concentration in the supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Normalize the cGMP levels to the total protein concentration in each sample.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition of NMDA-stimulated cGMP formation against the log concentration of this compound.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

Caption: Proposed mechanism of this compound in the excitotoxicity pathway.

Experimental Workflow for MCAO Model

Caption: Workflow for assessing this compound efficacy in a rat MCAO model.

Experimental Workflow for cGMP Assay

References

- 1. biologymedjournal.com [biologymedjournal.com]

- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Therapeutic Potential of IC87201: A Technical Guide to a Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule inhibitor targeting the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By uncoupling nNOS from the NMDAR complex, this compound selectively attenuates the detrimental overproduction of nitric oxide (NO) associated with NMDAR hyperactivation, without affecting the receptor's basal physiological functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Ischemic stroke and other neurological conditions are characterized by excessive glutamate release and subsequent overactivation of NMDARs, leading to a massive influx of calcium ions and the activation of downstream signaling cascades that culminate in neuronal cell death.[1] One of the key neurotoxic pathways is mediated by the activation of nNOS, which produces nitric oxide, a highly reactive free radical. The spatial and temporal regulation of nNOS activity is orchestrated by its interaction with scaffolding proteins, most notably PSD-95. This compound emerges as a promising therapeutic candidate by specifically disrupting the PSD-95/nNOS complex, offering a more targeted approach to neuroprotection compared to broad NMDAR antagonists, which are often associated with significant side effects.[2]

Mechanism of Action

This compound is an allosteric inhibitor that binds to the β-finger of the nNOS PDZ domain, thereby preventing its interaction with the PDZ domain of PSD-95.[3] This disruption uncouples nNOS from the NMDAR signaling complex. Under pathological conditions of excessive NMDAR stimulation, this uncoupling prevents the targeted and sustained activation of nNOS, leading to a reduction in NO and cGMP formation.[3][4] Importantly, this compound does not inhibit the catalytic activity of nNOS directly, nor does it block NMDAR-mediated postsynaptic currents, thus preserving the physiological functions of both the enzyme and the receptor.[2][4]

References

The Modulatory Role of IC87201 on Nitric Oxide Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small-molecule inhibitor that selectively targets the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This targeted disruption allosterically inhibits the N-methyl-D-aspartate (NMDA) receptor-dependent production of nitric oxide (NO), a key signaling molecule implicated in a range of physiological and pathophysiological processes, including excitotoxicity, neuroinflammation, and pain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). In the central nervous system, the neuronal isoform, nNOS, is a critical component of glutamatergic signaling. Overactivation of NMDA receptors, a subtype of glutamate receptors, can lead to excessive calcium (Ca2+) influx and subsequent activation of nNOS, resulting in elevated NO levels. This cascade is a key contributor to excitotoxic neuronal damage observed in conditions such as ischemic stroke and traumatic brain injury.

The scaffolding protein PSD-95 plays a crucial role in coupling NMDA receptors to downstream signaling partners, including nNOS. By binding to both the NMDA receptor subunit GluN2B and nNOS, PSD-95 forms a ternary complex that facilitates efficient and localized NO production upon receptor activation. This compound was developed to specifically disrupt the interaction between the PDZ domain of nNOS and PSD-95, thereby offering a targeted approach to modulate NMDA receptor-nNOS signaling without directly affecting the enzymatic activity of nNOS or the ion channel function of the NMDA receptor.[1][2][3]

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of the PSD-95/nNOS interaction.[4] It does not bind to the canonical peptide-binding pocket of the nNOS PDZ domain but rather to a nearby site, inducing a conformational change that prevents its association with PSD-95.[4] This disruption effectively uncouples nNOS from the NMDA receptor signaling complex, leading to a reduction in NMDA-stimulated NO production.[4][5] A key feature of this compound is its specificity; it does not inhibit the catalytic activity of nNOS, preserving other physiological functions of the enzyme that are independent of NMDA receptor signaling.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay System | Reference |

| IC50 | 31 µM | In vitro nNOS-PSD95 binding assay | [6] |

| IC50 | 2.7 µM | NMDA-induced cGMP production in primary hippocampal neurons | [4] |

| EC50 | 23.9 µM | Disruption of PSD-95/nNOS interaction (AlphaScreen) | [1] |

Signaling Pathways

The primary signaling pathway affected by this compound is the NMDA receptor-dependent nitric oxide pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Downstream of NO production, one of the primary signaling cascades involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG). NO can also directly interact with other proteins through S-nitrosylation, affecting their function.

Experimental Protocols

The characterization of this compound and its effects on the PSD-95/nNOS interaction has relied on several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is utilized to verify the in-cell interaction between PSD-95 and nNOS and to demonstrate the disruptive effect of this compound.

Protocol Outline:

-

Cell Lysis: Culture appropriate neuronal cells (e.g., primary cortical neurons) and treat with either vehicle or this compound. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for either PSD-95 or nNOS overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both PSD-95 and nNOS to detect the co-immunoprecipitated protein. A reduction in the amount of the co-precipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful in vitro technique to quantify the binding affinity between two molecules in solution. It is used to determine the IC50 of this compound for the disruption of the PSD-95/nNOS interaction.

Protocol Outline:

-

Reagent Preparation: Purify the interacting protein domains (e.g., the PDZ domain of nNOS and the relevant domains of PSD-95). Label one of the proteins with a fluorescent probe (e.g., fluorescein).

-

Binding Reaction: In a microplate, incubate a constant concentration of the fluorescently labeled protein with a serial dilution of the unlabeled binding partner.

-

This compound Titration: To determine the IC50, incubate the pre-formed fluorescent protein complex with increasing concentrations of this compound.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The binding of the small fluorescent protein to the larger protein partner results in a slower tumbling rate and an increase in fluorescence polarization.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of the unlabeled partner or this compound. Fit the data to a suitable binding or inhibition model to calculate the Kd or IC50.

cGMP Assay in Primary Neurons

This cell-based assay measures the functional consequence of disrupting the PSD-95/nNOS interaction by quantifying the downstream product of NO signaling, cGMP.

Protocol Outline:

-

Primary Neuron Culture: Culture primary hippocampal or cortical neurons to an appropriate density.

-

Treatment: Pre-incubate the neurons with varying concentrations of this compound or a vehicle control.

-

NMDA Stimulation: Stimulate the neurons with NMDA to activate the NMDA receptor-nNOS pathway.

-

Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular concentration of cGMP using a commercially available ELISA or other immunoassay kit.

-

Data Analysis: Plot the cGMP concentration as a function of this compound concentration and fit the data to determine the IC50 for the inhibition of NMDA-stimulated cGMP production.

Conclusion

This compound represents a targeted therapeutic strategy for modulating the nitric oxide signaling pathway downstream of NMDA receptor activation. By specifically disrupting the PSD-95/nNOS protein-protein interaction, it offers the potential to mitigate the detrimental effects of excessive NO production in various neurological disorders while preserving the physiological roles of both the NMDA receptor and nNOS. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapeutics targeting excitotoxic and nitrergic stress pathways.

References

- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide mediates N-methyl-d-aspartate receptor-induced activation of p21ras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2 | Journal of Neuroscience [jneurosci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biologymedjournal.com [biologymedjournal.com]

- 6. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IC87201: A Modulator of the nNOS-PSD95 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in neurological disorders. Initially identified as an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and Postsynaptic Density Protein 95 (PSD-95), its mechanism of action and pharmacological profile are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol, is a synthetic compound with a molecular weight of 309.2 g/mol .[1] Its chemical identity is defined by the following parameters:

| Property | Value | Reference |

| CAS Number | 866927-10-8 | [1] |

| Molecular Formula | C13H10Cl2N4O | [1] |

| Formula Weight | 309.2 | [1] |

| SMILES | ClC1=CC(CNC2=CC3=C(N=NN3)C=C2)=C(O)C(Cl)=C1 | [1] |

| InChI | InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | [1] |

| InChIKey | QEHVTUCLCBXQIC-UHFFFAOYSA-N | [1] |

Solubility:

Mechanism of Action: A Complex Picture

This compound is widely described as an inhibitor of the interaction between the PDZ domain of nNOS and the PDZ domain of PSD-95.[1][2] This interaction is a critical component of the NMDA receptor signaling complex, where PSD-95 acts as a scaffold protein, linking nNOS to the NMDA receptor. Overactivation of the NMDA receptor, a phenomenon implicated in various neuropathologies, leads to excessive nitric oxide (NO) production by nNOS, contributing to excitotoxicity and neuronal damage.[3] By disrupting the nNOS-PSD95 interaction, this compound is proposed to uncouple nNOS from the NMDA receptor, thereby reducing NO production without directly inhibiting the enzymatic activity of nNOS or blocking the NMDA receptor ion channel.[4][5]

However, it is crucial to note that some biochemical and biophysical studies have presented conflicting evidence.[3] Research utilizing fluorescence polarization, isothermal titration calorimetry (ITC), and HSQC NMR has suggested that this compound may not directly interact with the extended nNOS-PDZ or any of the PSD-95 PDZ domains in vitro.[6] These findings suggest a more complex mechanism of action that may involve allosteric modulation or interaction with other components of the signaling complex.[2][6]

Proposed mechanism of this compound action.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily related to its modulation of the nNOS-PSD95 signaling pathway. These effects have been characterized in various in vitro and in vivo models.

| Parameter | Value | Model System | Reference |

| IC50 (PSD-95/nNOS binding) | 31 µM | In vitro binding assay | [1] |

| IC50 (NMDA-induced cGMP production) | 2.7 µM | Primary rat hippocampal neurons | [1] |

| ED50 (Thermal hyperalgesia) | 0.1 mg/kg | Mouse model | [1] |

Key Experiments and Methodologies

The following sections detail the experimental protocols for key studies that have characterized the activity of this compound.

In Vitro Inhibition of NMDA-Stimulated cGMP Formation

This assay is crucial for assessing the functional consequence of disrupting the nNOS-PSD95 interaction in a cellular context.

Experimental Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologymedjournal.com [biologymedjournal.com]

- 6. researchgate.net [researchgate.net]

The Impact of IC87201 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a novel small molecule inhibitor that selectively disrupts the interaction between Postsynaptic Density-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream signaling event following the activation of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in mechanisms of synaptic plasticity, learning, and memory. By uncoupling nNOS from the NMDA receptor complex, this compound presents a targeted approach to modulate synaptic function and has shown promise in preclinical models of neurological disorders. This technical guide provides an in-depth analysis of the known effects of this compound on synaptic plasticity, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant research methodologies.

Introduction to this compound and its Molecular Target

This compound is a potent and selective inhibitor of the protein-protein interaction between the PDZ domain of PSD-95 and the N-terminal region of nNOS.[1][2] In the central nervous system, PSD-95 is a crucial scaffolding protein at the postsynaptic density of excitatory synapses. It plays a significant role in anchoring and organizing NMDA receptors and downstream signaling molecules. One such molecule is nNOS, the enzyme responsible for producing nitric oxide (NO), a retrograde messenger implicated in various forms of synaptic plasticity.

Upon activation of NMDA receptors by glutamate and co-agonist binding, the resulting influx of Ca2+ activates nNOS, which is strategically positioned by PSD-95 in close proximity to the receptor. This localized production of NO is thought to be a key step in the induction of certain forms of synaptic plasticity. This compound intervenes in this process by preventing the association of nNOS with PSD-95, thereby inhibiting NMDA receptor-dependent NO production without directly blocking the NMDA receptor ion channel. This targeted mechanism of action suggests that this compound could modulate synaptic plasticity with a potentially more favorable side-effect profile than broad NMDA receptor antagonists.

The Role of the PSD-95/nNOS/NO Pathway in Synaptic Plasticity

The interaction between PSD-95 and nNOS, and the subsequent production of nitric oxide, are integral to the molecular machinery governing long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Signaling Pathway Overview:

Nitric oxide acts as a retrograde messenger, diffusing from the postsynaptic spine to the presynaptic terminal to enhance neurotransmitter release, a process contributing to the expression of LTP. Postsynaptically, the NO/cGMP/PKG signaling cascade can influence the phosphorylation state and trafficking of AMPA receptors, which are critical for the expression of both LTP and LTD.

Experimental Evidence of this compound's Impact on Synaptic Function

While direct studies on this compound's effect on LTP and LTD are limited, research on inhibitors of the PSD-95-nNOS interaction and related pathways provides valuable insights.

Biochemical and Cellular Assays

Experiments in cultured hippocampal neurons have demonstrated that this compound effectively suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling.[1][2] This confirms the compound's ability to disrupt the NMDA receptor-nNOS signaling cascade at its intended target.

Table 1: Effect of this compound on NMDA-Stimulated cGMP Formation

| Cell Type | Treatment | Outcome | Reference |

| Cultured Hippocampal Neurons | This compound (20 µM) + NMDA | Suppression of cGMP formation relative to vehicle | [1] |

Electrophysiological Studies

A study on ZL006, a structurally related PSD-95-nNOS inhibitor, found that it impaired long-term potentiation in the basolateral amygdala. This suggests that the disruption of the PSD-95-nNOS interaction can indeed prevent the induction of this form of synaptic plasticity. Given the similar mechanism of action, it is plausible that this compound would have a comparable inhibitory effect on LTP in various brain regions. However, direct electrophysiological studies measuring the effect of this compound on field excitatory postsynaptic potentials (fEPSPs) during LTP and LTD induction protocols are needed to confirm this.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on synaptic plasticity.

Primary Neuronal Culture and cGMP Assay

Objective: To quantify the effect of this compound on NMDA-receptor mediated cGMP production.

Protocol:

-

Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse embryos. Plate neurons on poly-D-lysine coated plates and maintain in neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: At days in vitro (DIV) 14-21, pre-incubate the neuronal cultures with this compound at various concentrations (e.g., 1-50 µM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulation: Stimulate the neurons with NMDA (e.g., 50-100 µM) and a co-agonist like glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes).

-

Lysis and Assay: Terminate the stimulation by aspirating the medium and lysing the cells. Measure intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Data Analysis: Normalize cGMP levels to total protein concentration for each sample. Compare cGMP levels in this compound-treated groups to the vehicle-treated, NMDA-stimulated group.

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To assess the impact of this compound on the induction and maintenance of LTP at hippocampal synapses.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice. Allow slices to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: After obtaining a stable baseline fEPSP for at least 20 minutes, apply this compound or vehicle to the perfusing aCSF.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.

-

Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. Compare the degree of potentiation between this compound-treated and vehicle-treated slices.

Potential Implications and Future Directions

This compound's targeted mechanism of inhibiting the PSD-95-nNOS interaction holds significant therapeutic potential. By modulating NMDA receptor signaling without direct channel blockade, this compound may offer a way to correct aberrant synaptic plasticity in pathological conditions while minimizing the cognitive and psychotomimetic side effects associated with NMDA receptor antagonists.

Future research should focus on:

-

Direct Electrophysiological Characterization: Conducting comprehensive studies to quantify the effects of this compound on LTP and LTD in various brain regions, such as the hippocampus and cortex.

-

Behavioral Studies: Investigating the impact of this compound on learning and memory in animal models to correlate its effects on synaptic plasticity with cognitive outcomes.

-

Structural Plasticity: Examining whether this compound influences structural changes at the synapse, such as alterations in dendritic spine morphology, that are associated with long-term synaptic plasticity.

-

Disease Models: Evaluating the therapeutic efficacy of this compound in animal models of diseases characterized by synaptic dysfunction, such as Alzheimer's disease, stroke, and neuropathic pain.

Conclusion

This compound represents a promising pharmacological tool for dissecting the role of the PSD-95-nNOS signaling pathway in synaptic plasticity. Its ability to selectively uncouple nNOS from the NMDA receptor complex provides a refined approach to modulating synaptic function. While current evidence strongly suggests an inhibitory role in NMDA receptor-dependent plasticity, further detailed electrophysiological and behavioral studies are required to fully elucidate its impact and therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the intricate relationship between this compound and the dynamic processes of synaptic plasticity.

References

Preliminary Efficacy of IC87201 in Attenuating Neuronal Excitotoxicity: A Review of Preclinical Findings in Ischemic Neurodegenerative Models

For distribution among Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive overview of the current preclinical data on IC87201, a novel small molecule inhibitor of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) interaction. The available research, primarily conducted in rodent models of cerebral ischemia, suggests a potential neuroprotective role for this compound by mitigating N-methyl-D-aspartate (NMDA) receptor-dependent excitotoxicity. While direct studies in classical neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease are not yet available in the public domain, the findings from ischemic injury models hold significant relevance due to the shared pathological mechanism of excitotoxicity in various neurodegenerative conditions.

Core Mechanism of Action

This compound is designed to selectively disrupt the interaction between PSD95 and nNOS.[1][2][3] This interaction is a critical downstream step in the NMDA receptor signaling cascade that, when overactivated, leads to excessive production of nitric oxide (NO) and subsequent neuronal damage.[3] By inhibiting this protein-protein interaction, this compound aims to reduce the production of neurotoxic levels of NO without directly blocking the NMDA receptor's ion channel function, which is crucial for normal synaptic transmission.[1] This targeted approach is proposed to offer a more favorable safety profile compared to traditional NMDA receptor antagonists, which can have significant side effects.[1][4]

Summary of Preclinical Data

The primary model used to evaluate the neuroprotective effects of this compound is the middle cerebral artery occlusion (MCAO) model in rats, which simulates the ischemic conditions of a stroke.[2][3] Studies have consistently demonstrated that administration of this compound following an ischemic event leads to significant improvements in neurological outcomes.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from published studies on this compound in the rat MCAO model.

Table 1: Effects of this compound on Neurobehavioral and Memory Function [2][5]

| Parameter | MCAO Group | MCAO + this compound Group | MCAO + DXM Group | Sham Group |

| Modified Neurological Severity Scores (mNSS) | Significantly impaired | Significantly improved vs. MCAO | Improved vs. MCAO | No impairment |

| Passive Avoidance Test (Memory) | Significant memory deficit | Significant improvement in memory retention vs. MCAO | Improvement in memory retention vs. MCAO | No deficit |

DXM (Dextromethorphan) is an NMDA receptor antagonist used as a comparator.[2][5]

Table 2: Stereological Analysis of Brain Tissue Following Ischemia [2][3]

| Parameter | MCAO Group | MCAO + this compound Group | MCAO + DXM Group | Sham Group |

| Total Infarcted Volume | Significant infarct volume | Significantly reduced infarct volume vs. MCAO | Reduced infarct volume vs. MCAO | No infarct |

| Total Number of Neurons (Hippocampus CA1 & CA3) | Significant neuronal loss | Significantly attenuated neuronal loss vs. MCAO | Attenuated neuronal loss vs. MCAO | No neuronal loss |

| Total Number of Dead Neurons (Hippocampus CA1 & CA3) | Significant increase in dead neurons | Significantly reduced number of dead neurons vs. MCAO | Reduced number of dead neurons vs. MCAO | No increase in dead neurons |

| Total Number of Neurons (Striatum) | Significant neuronal loss | Neuronal loss prevented vs. MCAO | Neuronal loss observed | No neuronal loss |

| Total Number of Non-Neuronal Cells (Striatum) | Significant decrease | Recovered to near sham levels | No significant recovery | Normal levels |

Experimental Protocols

The following provides a detailed methodology for the key experimental model cited in the preliminary studies of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats[1][2][3]

Objective: To induce transient focal cerebral ischemia to model stroke-like conditions and evaluate the neuroprotective effects of this compound.

Animals: Adult male Sprague-Dawley rats (275–350 g) are typically used.[1][3]

Procedure:

-

Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Preparation: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia Duration: The suture remains in place for a defined period, typically 60 minutes, to induce ischemia.[2][3]

-

Reperfusion: The suture is withdrawn to allow for the restoration of blood flow to the MCA territory.

-

Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal injection after the ischemic period.[3]

-

Post-Operative Care: Animals are monitored for recovery, and body temperature is maintained at 37°C.

Outcome Measures:

-

Neurobehavioral Assessment: Neurological deficits are assessed daily for up to 7 days using scoring systems like the modified Neurological Severity Scores (mNSS).[2][5]

-

Memory Evaluation: Memory performance is evaluated using tests such as the passive avoidance test.[2][5]

-

Histological Analysis: At the end of the study period, brains are harvested for stereological analysis to quantify infarct volume and cell death in specific regions like the hippocampus and striatum.[2][3]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the PSD95-nNOS interaction, a key step in NMDA receptor-mediated excitotoxicity.

Experimental Workflow for MCAO Model

Caption: Experimental workflow for evaluating this compound in a rat model of middle cerebral artery occlusion.

Conclusion and Future Directions

The preliminary data on this compound from preclinical models of cerebral ischemia are promising. The compound has demonstrated a significant neuroprotective effect, attenuating neuronal death, reducing infarct volume, and improving functional outcomes. Its targeted mechanism of action, which uncouples the NMDA receptor from the downstream excitotoxic pathway involving nNOS, presents a compelling rationale for its further development.

For the field of neurodegenerative disease research, these findings warrant further investigation. Excitotoxicity is a well-established component of the pathological cascade in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, future preclinical studies should aim to evaluate the efficacy of this compound in established animal models of these specific neurodegenerative disorders. Such studies would be crucial in determining the broader therapeutic potential of this compound as a disease-modifying agent for a range of devastating neurological conditions.

References

- 1. biologymedjournal.com [biologymedjournal.com]

- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IC87201 In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] This interaction is a key downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxicity and neuronal damage under pathological conditions such as ischemic stroke.[3][4][5] By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide (NO) and subsequent cellular damage without directly blocking the NMDA receptor's ion channel activity.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for neuroprotection in conditions like cerebral ischemia.[3][5][6]

These application notes provide detailed protocols for in vivo studies using this compound, primarily focusing on a rodent model of ischemic stroke. The provided methodologies are based on published research and aim to guide researchers in designing and executing their own experiments.

Mechanism of Action: Signaling Pathway

This compound functions by allosterically binding to the β-finger of the nNOS-PDZ domain, which in turn inhibits the interaction between nNOS and the PDZ domain of PSD-95.[2] This prevents the NMDA receptor-mediated activation of nNOS and the subsequent production of neurotoxic levels of nitric oxide.

Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.

In Vivo Experimental Protocols

The following protocols are primarily based on studies investigating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Animal Model and Drug Administration

-

Drug Preparation: this compound is dissolved in a vehicle solution. A common vehicle consists of 3% DMSO, with the remainder being a 1:1:18 mixture of emulphor, ethanol, and 0.9% NaCl.[2][7] Another described vehicle is 20% DMSO and 80% of a 1:1:8 mixture of ethanol:emulphor:saline.[8]

-

Dosage and Administration: A frequently used dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][6][8][9] This administration is typically performed after the ischemic event.[1][3][5]

Middle Cerebral Artery Occlusion (MCAO) Procedure

This procedure induces transient focal cerebral ischemia.

Materials:

-

Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection.[1][6]

-

Heating pad and rectal thermometer to maintain body temperature at 37°C.[1]

-

Surgical instruments.

-

Intraluminal filament.

Protocol:

-

Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine.[1][6]

-

Place the animal on a heating pad to maintain its core body temperature at 37°C.[1]

-

Make a midline incision on the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][6]

-

Carefully dissect the arteries from the surrounding nerves and sheath.[1][6]

-

Introduce an intraluminal filament to induce transient brain ischemia for a specified duration, typically one hour.[1][3][5]

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Caption: Experimental workflow for the MCAO procedure and this compound administration.

Post-Ischemia Evaluations

A battery of behavioral, physiological, and histological tests can be performed to assess the therapeutic efficacy of this compound.

1. Neurobehavioral Assessment:

-

Modified Neurological Severity Scores (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The assessment is typically performed daily for seven days post-MCAO.[3][5][10]

-

Passive Avoidance Test: This test evaluates learning and memory. It is often conducted on the last two days of a seven-day experimental period.[3][5][10]

2. Physiological Monitoring:

-

Electrocardiogram (ECG): ECG recordings can be used to assess heart rate variability (HRV), which can be affected by cerebral ischemia. Recordings are typically taken before and 48 hours after ischemia and drug administration.[1][11]

3. Histological and Stereological Analysis:

-

Brain Tissue Preparation: On the final day of the experiment (e.g., day seven), animals are euthanized, and the brains are prepared for analysis.[3][5]

-

Stereological Studies: This analysis of brain sections can quantify the total and infarcted brain volumes, as well as the total number of neurons, non-neuronal cells, and dead neurons in specific brain regions like the hippocampus (CA1 and CA3) and striatum.[3][5][6]

Data Presentation

The following tables summarize quantitative data from representative in vivo studies of this compound.

Table 1: Experimental Groups and Dosing

| Group | Treatment | Dosage | Route of Administration |

| Sham | No MCAO, No Drug | - | - |

| MCAO | MCAO + Vehicle | - | Intraperitoneal |

| MCAO + this compound | MCAO + this compound | 10 mg/kg | Intraperitoneal |

| MCAO + DXM | MCAO + Dextromethorphan | 50 mg/kg | Intraperitoneal |

DXM (Dextromethorphan) is often used as a comparator, as it is an NMDA receptor antagonist.[1][3][5][9]

Table 2: Summary of In Vivo Effects of this compound in a Rat MCAO Model

| Parameter | Effect of MCAO | Effect of this compound Treatment | Reference |

| Neurobehavioral | |||

| mNSS | Increased (impaired function) | Significantly reduced (improved function) | [3][5] |

| Memory (Passive Avoidance) | Impaired | Significantly improved | [3][5] |

| Physiological | |||

| Heart Rate | Increased | Returned to pre-ischemic levels | [1][11] |

| Heart Rate Variability (SDRR) | Significantly reduced | Recovered to pre-ischemic levels | [1][11] |

| Histological (Striatum) | |||

| Infarcted Volume | Increased | Significantly reduced | [6] |

| Total Neuronal Cells | Decreased | Increased | [6] |

| Total Dead Cells | Increased | Decreased | [6] |

Conclusion

This compound demonstrates significant neuroprotective effects in in vivo models of ischemic stroke. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this PSD-95/nNOS interaction inhibitor. These studies show that this compound can ameliorate behavioral deficits, reduce cardiac dysfunction, and decrease brain tissue damage following cerebral ischemia.[1][3][5][6] Its targeted mechanism, downstream of the NMDA receptor, may offer a favorable safety profile compared to direct NMDA receptor antagonists.[6][7]

References

- 1. biologymedjournal.com [biologymedjournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]

- 6. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: IC87201 in Rodent Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of IC87201 in rodent models of ischemic stroke, based on currently available preclinical research. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action